1-(3-Bromo-5-fluorophenyl)-4-ethylpiperazine
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Overview
Description
1-(3-Bromo-5-fluorophenyl)-4-ethylpiperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, and an ethyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-fluorophenyl)-4-ethylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-5-fluoroaniline and 1-ethylpiperazine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as dichloromethane or ethanol, and a base like potassium carbonate.
Procedure: The 3-bromo-5-fluoroaniline is reacted with 1-ethylpiperazine under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-5-fluorophenyl)-4-ethylpiperazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents like dimethylformamide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines from nitro derivatives.
Scientific Research Applications
1-(3-Bromo-5-fluorophenyl)-4-ethylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-fluorophenyl)-4-ethylpiperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(3-Bromo-5-fluorophenyl)pyrrolidine
- 3-Bromo-5-fluoroanisole
- 3-Bromo-5-fluorophenol
Comparison: 1-(3-Bromo-5-fluorophenyl)-4-ethylpiperazine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, combined with an ethyl group on the piperazine ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various research applications. In contrast, similar compounds like 1-(3-Bromo-5-fluorophenyl)pyrrolidine and 3-Bromo-5-fluoroanisole may have different substituents and structural features, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
1-(3-bromo-5-fluorophenyl)-4-ethylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrFN2/c1-2-15-3-5-16(6-4-15)12-8-10(13)7-11(14)9-12/h7-9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRCQGHXSRJHHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=CC(=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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